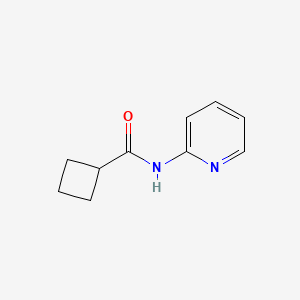
N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE is a compound that belongs to the class of amides, which are widely present in organic compounds, polymers, natural products, and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, this compound can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of pre-activated acyl halides or anhydrides as starting materials is common in traditional methods for constructing amide bonds . Recently, alternative substrates such as aldehydes, alcohols, azides, aldoximes, nitriles, and halides have been employed for amide synthesis .
化学反应分析
Types of Reactions
N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various catalysts . The reaction conditions are often mild and metal-free, making the processes environmentally friendly .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with α-bromoketones and 2-aminopyridine can yield N-pyridin-2-ylamides and 3-bromoimidazo[1,2-a]pyridines .
科学研究应用
N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties . Additionally, it can participate in oxidative and reductive processes, influencing various biochemical pathways .
相似化合物的比较
N-(PYRIDIN-2-YL)CYCLOBUTANECARBOXAMIDE can be compared with other similar compounds, such as:
N-pyridin-2-ylamides: These compounds share a similar structure but differ in their reactivity and applications.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials but have distinct chemical properties and uses.
属性
IUPAC Name |
N-pyridin-2-ylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10(8-4-3-5-8)12-9-6-1-2-7-11-9/h1-2,6-8H,3-5H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNBCRCXOZAPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
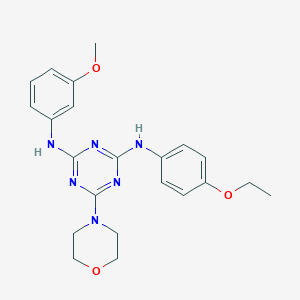
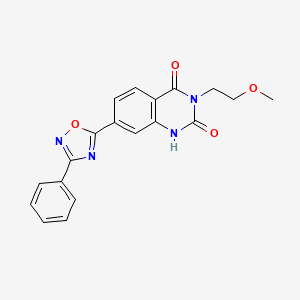
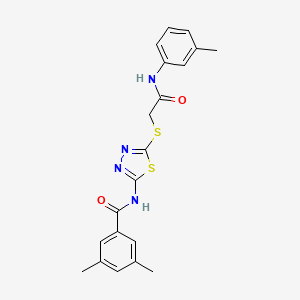
![2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2878914.png)
![(2,4-Diphenyl-5-pyrimidinyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2878915.png)
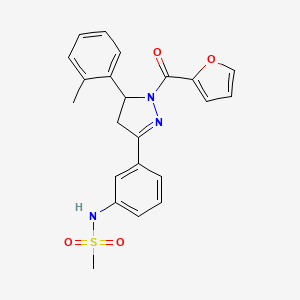
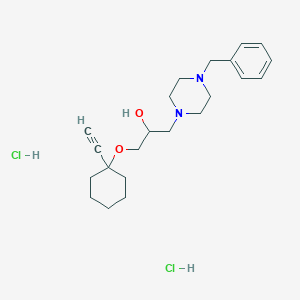
![2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid](/img/structure/B2878918.png)
![(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate](/img/structure/B2878919.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid](/img/structure/B2878920.png)
![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)
![Methyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2878922.png)
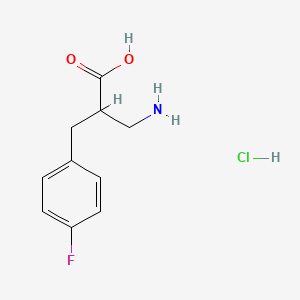
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878929.png)
